Orotic Acid Industrial Route: Direct Yield Advantage Over Monochloro Analog
In the patented orotic acid process, 4,4,4-trichloro-3-oxobutanoyl chloride (generated in situ from trichloroacetyl chloride and ketene) delivers 6-trichloromethyluracil in 80% isolated yield (91 g from 0.5 mol trichloroacetyl chloride) [1]. The prior art method (German OS 2,025,247) employs γ-chloroacetoacetic acid chloride (monochloro analog) and requires an additional hydrogen peroxide oxidation step to convert 6-chloromethyluracil to orotic acid [1]. The trichloro pathway replaces the oxidation step with a simpler, higher-yielding hydrolysis (60% yield of 99.3% pure orotic acid from 6-trichloromethyluracil) [1]. No isolated yield for the monochloro route is reported in the patent, but the elimination of the oxidation unit operation constitutes a documented process simplification.
| Evidence Dimension | Isolated yield of key uracil intermediate |
|---|---|
| Target Compound Data | 80% (6-trichloromethyluracil); 60% (orotic acid from 6-trichloromethyluracil) |
| Comparator Or Baseline | γ-Chloroacetoacetic acid chloride (prior art); yield not disclosed; requires H₂O₂ oxidation step |
| Quantified Difference | 80% yield achieved; oxidation step eliminated |
| Conditions | Ketene insertion at −20 to −40 °C; condensation with urea in acetic acid at ≤40 °C then 115 °C; hydrolysis at pH 6.5, 80 °C |
Why This Matters
Procurement of 4,4,4-trichloro-3-oxobutanoyl chloride enables a two-step orotic acid route with documented 80% intermediate yield versus a three-step monochloro route that requires an oxidation unit operation, reducing process mass intensity and capital expenditure.
- [1] Lonza Ltd. U.S. Patent 4,064,126. Process for the production of orotic acid. December 20, 1977. Example i: 91 g (80%) 6-trichloromethyluracil; Example iii: 20.5 g (60%) orotic acid, 99.3% purity. View Source
